(Pt(DACH)(MePhSO)Cl)

描述

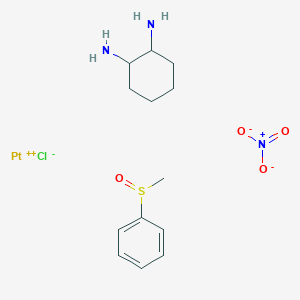

The compound (Pt(DACH)(MePhSO)Cl) platinum(II) complex with trans-diaminocyclohexane and methylphenylsulfoxide , is a platinum-based coordination complex. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique combination of ligands in this complex imparts specific chemical properties that make it a subject of extensive research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Pt(DACH)(MePhSO)Cl) typically involves the reaction of cis-diaminocyclohexane with platinum(II) chloride in the presence of methylphenylsulfoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general synthetic route can be summarized as follows:

Preparation of the Platinum Precursor: Platinum(II) chloride is dissolved in an appropriate solvent, such as water or ethanol.

Addition of Ligands: Trans-diaminocyclohexane and methylphenylsulfoxide are added to the solution.

Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the formation of the complex.

Isolation and Purification: The resulting complex is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

Industrial production of (Pt(DACH)(MePhSO)Cl) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The production process is typically carried out in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

化学反应分析

Types of Reactions

(Pt(DACH)(MePhSO)Cl): undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligand can be substituted by other ligands, such as water or ammonia, under appropriate conditions.

Reduction Reactions: The complex can be reduced by biological thiols, such as glutathione, cysteine, and homocysteine, leading to the formation of platinum(II) species.

Oxidation Reactions: The complex can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous solutions with excess ligands.

Reduction Reactions: Conducted in the presence of biological thiols at physiological pH.

Oxidation Reactions: Require strong oxidizing agents and specific conditions.

Major Products Formed

Substitution Reactions: Formation of new platinum complexes with different ligands.

Reduction Reactions: Generation of platinum(II) species and corresponding thiol adducts.

Oxidation Reactions: Formation of oxidized platinum species.

科学研究应用

Anticancer Activity

The primary application of (Pt(DACH)(MePhSO)Cl) lies in its potential as an anticancer agent. Research indicates that platinum complexes can induce apoptosis in cancer cells through mechanisms similar to those of cisplatin but with potentially reduced side effects.

- Mechanism of Action : The compound interacts with DNA, forming cross-links that inhibit replication and transcription, ultimately leading to cell death. This dual-targeting mechanism enhances its efficacy against various cancer types, including solid tumors and hematological malignancies .

-

Case Studies :

- A study published in Drug Metabolism and Drug Interactions examined the binding affinity of (Pt(DACH)(MePhSO)Cl) to fumarase, an enzyme involved in the citric acid cycle, highlighting its potential metabolic interactions that could influence therapeutic outcomes .

- Another theoretical study explored the electronic properties of platinum complexes and their implications for drug design, suggesting that modifications to ligands could enhance anticancer properties .

Dual Targeting Anticancer Agents

The compound has been investigated as part of dual-targeting strategies that aim to improve selectivity and reduce toxicity associated with traditional platinum-based therapies. By combining (Pt(DACH)(MePhSO)Cl) with other therapeutic agents or targeting specific cellular pathways, researchers aim to enhance treatment efficacy.

- Combination Therapies : Research suggests that combining this compound with other agents may lead to synergistic effects, providing a more effective treatment regimen for resistant cancer types .

作用机制

The mechanism of action of (Pt(DACH)(MePhSO)Cl) involves its interaction with cellular components, particularly DNA. The complex binds to DNA, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA bases, and the pathways involved are primarily related to DNA damage response and repair mechanisms.

相似化合物的比较

(Pt(DACH)(MePhSO)Cl): can be compared with other platinum-based compounds, such as:

Cisplatin: A widely used anticancer drug with a similar mechanism of action but different ligands.

Carboplatin: Another platinum-based anticancer agent with a different ligand structure, leading to reduced side effects compared to cisplatin.

Oxaliplatin: A platinum compound with a unique ligand structure that provides activity against cisplatin-resistant cancer cells.

The uniqueness of (Pt(DACH)(MePhSO)Cl) lies in its specific ligand combination, which imparts distinct chemical properties and potential therapeutic advantages over other platinum-based compounds.

Similar Compounds

Cisplatin: Platinum(II) complex with two ammine and two chloride ligands.

Carboplatin: Platinum(II) complex with cyclobutane-1,1-dicarboxylate and two ammine ligands.

Oxaliplatin: Platinum(II) complex with oxalate and trans-diaminocyclohexane ligands.

生物活性

The compound (Pt(DACH)(MePhSO)Cl) , a platinum(II) complex featuring a diaminocyclohexane (DACH) ligand and a methyl phenyl sulfoxide (MePhSO) moiety, has garnered attention for its potential anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its interactions with DNA, cytotoxicity in various cancer cell lines, and mechanisms of action.

Synthesis and Characterization

The synthesis of (Pt(DACH)(MePhSO)Cl) typically involves reacting dichloro(1,2-diaminocyclohexane) platinum(II) with methyl phenyl sulfoxide in an appropriate solvent under controlled conditions. Characterization methods such as NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Potential

Recent studies have demonstrated that platinum-based compounds exhibit significant anticancer activity through various mechanisms, primarily by forming DNA adducts that disrupt cellular replication. The biological activity of (Pt(DACH)(MePhSO)Cl) has been evaluated using several cancer cell lines.

Table 1: IC50 Values of (Pt(DACH)(MePhSO)Cl) Compared to Other Platinum Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Pt(DACH)(MePhSO)Cl) | OVCA429 | 0.68 ± 0.03 |

| Cisplatin | OVCA429 | 8.26 ± 1.1 |

| Oxaliplatin | OVCA429 | 1.06 ± 0.27 |

The above table illustrates that (Pt(DACH)(MePhSO)Cl) exhibits a significantly lower IC50 value compared to cisplatin, indicating higher potency against ovarian cancer cells.

The primary mechanism through which (Pt(DACH)(MePhSO)Cl) exerts its anticancer effects involves the formation of intrastrand cross-links in DNA. These cross-links impede DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The DACH ligand enhances the lipophilicity and cellular uptake of the platinum complex, facilitating its interaction with cellular targets.

Case Studies

- Study on Ovarian Carcinoma Cells : In a study involving OVCA429 cells, (Pt(DACH)(MePhSO)Cl) was shown to induce significant DNA damage as assessed by the comet assay. The results demonstrated a marked increase in single- and double-strand breaks compared to untreated controls, corroborating its potential as an effective chemotherapeutic agent .

- In Vivo Efficacy : In a xenograft model using malignant pleural mesothelioma cells, treatment with (Pt(DACH)(MePhSO)Cl) resulted in a 50% reduction in tumor growth compared to control groups. This suggests that the compound not only exhibits cytotoxic effects in vitro but also retains efficacy in vivo .

Stability and Selectivity

Stability studies indicate that (Pt(DACH)(MePhSO)Cl) maintains its integrity in physiological conditions for extended periods, which is crucial for its therapeutic application. Additionally, selectivity assays show that this compound demonstrates lower toxicity towards normal fibroblast cells compared to its efficacy against cancer cells, suggesting a favorable therapeutic index .

属性

IUPAC Name |

cyclohexane-1,2-diamine;methylsulfinylbenzene;platinum(2+);chloride;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS.C6H14N2.ClH.NO3.Pt/c1-9(8)7-5-3-2-4-6-7;7-5-3-1-2-4-6(5)8;;2-1(3)4;/h2-6H,1H3;5-6H,1-4,7-8H2;1H;;/q;;;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCNSEPDKABHNP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O4PtS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124578-26-3 | |

| Record name | Chloro(1,2-cyclohexanediamine-N,N')((methylsulfinyl)benzene-S)platinum(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124578263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。